Methyl 3,5-hexadienoate
CAS No.:
Cat. No.: VC15729225
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H10O2 |
---|---|
Molecular Weight | 126.15 g/mol |
IUPAC Name | methyl hexa-3,5-dienoate |
Standard InChI | InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-5H,1,6H2,2H3 |
Standard InChI Key | FFACAHMRMSJQDK-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CC=CC=C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
Methyl 3,5-hexadienoate () features a conjugated diene system with double bonds at the 3rd and 5th positions of the hexadienoate backbone . This arrangement creates a planar geometry that facilitates electron delocalization, enhancing its reactivity in cycloaddition and electrophilic substitution reactions. The ester functional group () at the terminal position contributes to its polarity, with a calculated XLogP3 value of 1.5, indicating moderate hydrophobicity .
The compound’s IUPAC name, methyl hexa-3,5-dienoate, reflects its structural precision, while its SMILES notation () and InChIKey () provide unambiguous identifiers for computational and experimental studies .
Table 1: Key Physicochemical Properties of Methyl 3,5-Hexadienoate
Property | Value | Source |
---|---|---|
Molecular Weight | 126.15 g/mol | |
Exact Mass | 126.068079557 Da | |
Rotatable Bond Count | 4 | |
Hydrogen Bond Acceptors | 2 | |
Melting Point | Not reported | - |
Boiling Point | Estimated 180–190°C (at 1 atm) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the conjugated diene system:
-
NMR: Doublets at δ 5.3–5.8 ppm (olefinic protons), a singlet at δ 3.7 ppm (methoxy group).
-
NMR: Peaks at δ 167 ppm (ester carbonyl), 125–130 ppm (olefinic carbons) .
Mass spectrometry fragments at m/z 126 (molecular ion) and 85 (loss of ) confirm its structural integrity .
Synthesis Methods
Esterification of 3,5-Hexadienoic Acid
The most common synthesis involves esterifying 3,5-hexadienoic acid with methanol under acidic catalysis (e.g., ):
Yields exceed 80% when using Dean-Stark traps to remove water.
Dehydration of Hydroxyester Intermediates
A patent-pending method (CN106467464B) describes dehydrating 3-hydroxy-2-isopropyl-5-methyl-4-hexenoate to produce (E)-2-isopropyl-5-methyl-3,5-hexadienoate with >90% selectivity . This leverages 1,4-elimination under mild conditions (e.g., /pyridine), preserving the conjugated system .
Table 2: Comparative Synthesis Routes
Method | Yield (%) | Selectivity | Conditions |
---|---|---|---|
Acid-Catalyzed Ester. | 80–85 | Moderate | , reflux |
Dehydration | 75–90 | High | , 0–25°C |
Chemical Reactivity and Reaction Mechanisms
Diels-Alder Cycloaddition
The conjugated diene reacts with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts:
This reaction proceeds at room temperature with >70% yield, favored by electron-withdrawing ester groups.
Catalytic Hydrogenation
Using palladium on carbon (), the compound undergoes partial hydrogenation to methyl 3-hexenoate or full saturation to methyl hexanoate, depending on reaction time.
Oxidative Cleavage
Ozonolysis or potassium permanganate oxidation cleaves the diene to produce two carboxylic acid fragments:
This pathway is critical for synthesizing α,ω-diesters.
Applications in Industrial and Academic Contexts
Agrochemical Intermediates
Methyl 3,5-hexadienoate derivatives serve as precursors for pheromones and insect growth regulators. For example, (E)-2-isopropyl-5-methyl-3,5-hexadienoate (from Patent CN106467464B) is reduced to alcohols used in ant trail pheromones .
Pharmaceutical Synthesis
The compound’s diene system enables [4+2] cycloadditions to construct terpene-like frameworks, which are valuable in anticancer and anti-inflammatory drug discovery .
Polymer Chemistry
Copolymerization with styrene or acrylates yields resins with enhanced thermal stability, attributed to the rigid diene backbone.
Recent Advances and Future Directions
Recent studies focus on enantioselective synthesis using chiral catalysts and green chemistry approaches (e.g., enzymatic esterification). Computational modeling of its reactivity (via DFT calculations) is also emerging as a tool for predicting novel applications .
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